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Compound of Interest

Methyl N-Boc-4-
Compound Name:
piperidinepropionate

Cat. No. B031724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
Methyl N-Boc-4-piperidinepropionate, a key intermediate in pharmaceutical synthesis. While
comprehensive experimental spectra for this specific molecule are not readily available in the
public domain, this document outlines the anticipated Nuclear Magnetic Resonance (NMR),
Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics based on its chemical
structure and data from closely related analogs. Furthermore, it details the standard
experimental protocols for acquiring such data.

The molecular formula for Methyl N-Boc-4-piperidinepropionate is C14H2sNOa, and its
molecular weight is 271.35 g/mol .

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for Methyl N-Boc-4-
piperidinepropionate. These predictions are based on the analysis of its functional groups
and comparison with similar structures.

Table 1: Predicted *H NMR Data (Solvent: CDClIs)
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment

~4.05 br d 2H Piperidine H-2e, H-6e
~3.67 s 3H -OCHs

~2.68 t 2H Piperidine H-2a, H-6a
~2.30 t 2H -CH2-COOCHs3

~1.70 d 2H Piperidine H-3e, H-5e
~1.60 q 2H -CH2-CH2-COOCH:s
~1.48-1.58 m 1H Piperidine H-4

~1.44 s 9H -C(CHs)s (Boc)

~1.08 qd 2H Piperidine H-3a, H-5a

Table 2: Predicted 13C NMR Data (Solvent: CDCls)

Chemical Shift (6) ppm

Assignment

~174.0 -COO- (ester)
~155.0 -COO- (Boc)

~79.5 -C(CHs)s (Boc)
~51.5 -OCHs

~44.0 Piperidine C-2, C-6
~35.5 Piperidine C-4
~32.0 -CH2-CH2-COOCH:s
~31.5 Piperidine C-3, C-5
~29.0 -CH2-COOCH:s
~28.5 -C(CHs)s (Boc)
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Table 3: Predicted Mass Spectrometry Data

m/z lon

272.18 [M+H]*
294.16 [M+Na]*
216.14 [M-tBu+H]*
172.10 [M-Boc+H]*

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?)

Functional Group

~2975, 2930, 2855

C-H stretch (alkane)

~1735 C=0 stretch (ester)

~1690 C=0 stretch (carbamate - Boc)
~1435 C-H bend (methyl)

~1365 C-H bend (t-butyl)

~1245, 1160 C-O stretch (ester and carbamate)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:
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» Dissolve approximately 5-10 mg of Methyl N-Boc-4-piperidinepropionate in about 0.6 mL
of deuterated chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Transfer the solution to a 5 mm NMR tube.

Data Acquisition for *H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Data Acquisition for 13C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[1]
Sample Preparation:

e Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.
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e The sample is then introduced into the mass spectrometer, often via direct infusion or
coupled with a liquid chromatography (LC) system.[2]

Data Acquisition:

 lonization Mode: Positive ESI is typically used to generate protonated molecules ([M+H]")
and other adducts like [M+Na]*.[1]

e Mass Range: Scan from m/z 50 to 500.
o Capillary Voltage: Typically 3-4 kV.
o Nebulizer Gas (Nitrogen) Pressure: Adjusted to obtain a stable spray.

e Drying Gas (Nitrogen) Flow and Temperature: Optimized to desolvate the ions efficiently.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):[3]

o Ensure the ATR crystal is clean.

e Place a small amount of the solid or liquid sample directly onto the ATR crystal.[4]
o Apply pressure to ensure good contact between the sample and the crystal.[4]
Alternatively (KBr Pellet Method for Solids):[5]

e Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr)
powder in an agate mortar.[4]

o Press the mixture in a pellet die under high pressure to form a transparent pellet.[4]

Data Acquisition:
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Resolution: 4 cm—1.

Spectral Range: 4000 to 400 cm~1.[6]

automatically subtracted from the sample spectrum.[6]

Visualizati

ons

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and

The following diagrams illustrate the workflow for spectroscopic analysis.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis.
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Caption: Logical Relationship of Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Methyl N-Boc-4-piperidinepropionate]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b031724#spectroscopic-data-for-
methyl-n-boc-4-piperidinepropionate-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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